molecular formula C9H9FO2S B8780073 3-((3-Fluorophenyl)thio)propanoic acid

3-((3-Fluorophenyl)thio)propanoic acid

Cat. No.: B8780073
M. Wt: 200.23 g/mol
InChI Key: RPVKTHIGWIKBPA-UHFFFAOYSA-N
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Description

3-((3-Fluorophenyl)thio)propanoic acid is a synthetic small molecule featuring a propanoic acid backbone linked to a 3-fluorophenyl group via a thioether bond. This structure combines a carboxylic acid moiety, a common participant in biological systems and a key functional group in drug molecules , with a fluorinated aromatic ring, a feature known to enhance a compound's metabolic stability and binding affinity in medicinal chemistry. The thioether linkage is a robust yet flexible connector, contributing to the molecule's unique steric and electronic properties. While specific studies on this exact compound are limited, its scaffold is highly valuable in organic and medicinal chemistry research. The compound serves as a versatile building block (synthon) for the synthesis of more complex molecules, particularly in developing potential pharmacologically active agents. The structural motif of a fluorophenyl-thioether propanoic acid is relevant in the design of enzyme inhibitors, as demonstrated by related compounds that show potent inhibitory activity against targets like α-glucosidase and α-amylase . Furthermore, the propanoic acid component can be utilized in genetic code expansion techniques to create novel noncanonical amino acids, enabling advanced studies on protein structure and function . The compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate personal protective equipment in a controlled laboratory environment.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9FO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChI Key

RPVKTHIGWIKBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)thio)propanoic acid typically involves the reaction of 3-fluorothiophenol with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

3-((3-Fluorophenyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)thio)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenylthio group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The substituent on the phenyl ring significantly influences electronic and steric properties. Key analogs include:

Compound Substituent(s) on Aromatic Ring Key Properties/Effects Reference
3-((3-Fluorophenyl)thio)propanoic acid 3-Fluoro Electron-withdrawing; may enhance acidity and metabolic stability Target
3-[(4-Methoxyphenyl)thio]propanoic acid 4-Methoxy Electron-donating; increases lipophilicity
GZ18-21 (3-((2,3,5,6-tetrafluoro-4-sulfamoylphenyl)thio)propanoic acid) 2,3,5,6-Tetrafluoro-4-sulfamoyl Strong electron-withdrawing groups; high melting point (167–168°C)
MK-571 (Complex quinoline derivative) 7-Chloro-2-quinolinyl ethenyl Enhanced protein binding (99.5% plasma bound); stereoselective clearance

Key Observations :

  • Sulfamoyl and tetrafluoro substituents (GZ18-21) further enhance polarity, reflected in higher melting points and affinity for carbonic anhydrase IX .

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

Compound Solubility Melting Point (°C) Notes Reference
GZ18-21 Low (water) 167–168 Recrystallized from water (83% yield)
Sodium salts of QPA derivatives (e.g., QPA-5) High (aqueous) N/A Ionization improves solubility but may increase toxicity
MK-571 Low (lipophilic) N/A Extensive plasma protein binding (>99.5%)

Key Observations :

  • Sodium salts of thio-propanoic acids (e.g., QPA-5) exhibit improved water solubility due to ionization, a common strategy for enhancing bioavailability .
  • Fluorinated analogs like GZ18-21 show higher thermal stability (melting points >160°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) .
Enzyme Inhibition and Receptor Binding
  • GZ18-21 : Binds to carbonic anhydrase IX with picomolar affinity, highlighting the role of sulfamoyl groups in targeting enzyme active sites .
  • MK-571 : Acts as a leukotriene D4 antagonist; stereoselective clearance (S-(+)-enantiomer cleared 3.7× faster in rats) underscores the impact of chirality on pharmacokinetics .
Toxicity Profiles
  • QPA-1 and QPA-5: Higher toxicity correlates with increased water solubility (sodium salts) and lack of alkoxy/methyl substituents on the quinoline ring .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((3-Fluorophenyl)thio)propanoic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorothiophenol and a propanoic acid derivative (e.g., bromopropanoic acid) under basic conditions. Derivatives are often prepared by modifying the quinoline or phenyl substituents (e.g., introducing R = H, OCH₃, or OC₂H₅ groups) to alter solubility or reactivity. Sodium salts are synthesized to enhance water solubility via neutralization with NaOH .
  • Key Reference Data : Table 1 in outlines substituent variations (R = H, CH₃; R₁ = H, OCH₃, OC₂H₅) and their impact on solubility.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • LC-MS/MS (Agilent 1260 Infinity system) to verify molecular weight and fragmentation patterns.
  • GC-MS (with TMS derivatization) to analyze volatile derivatives.
  • Single-crystal X-ray diffraction (as in ) for unambiguous confirmation of bond lengths and hydrogen-bonding networks .
    • Example : provides GC-MS spectra (Splash Key: splash10-01r6-1920000000) for 3-(2-hydroxyphenyl)propanoic acid, a structurally similar compound.

Advanced Research Questions

Q. How can solubility challenges of this compound be addressed in aqueous systems?

  • Methodological Answer : Convert the carboxylic acid to its sodium salt via reaction with NaOH. demonstrates that sodium salts of quinoline-thiopropanoic acid derivatives exhibit improved water solubility. For pH-sensitive studies, use buffered solutions (pH 7–9) to maintain ionization .
  • Data Contradiction : While sodium salts enhance solubility, they may alter biological activity. Compare IC₅₀ values of free acid vs. salt forms in assay conditions.

Q. What strategies resolve contradictory spectral data (e.g., LC-MS vs. GC-MS) for this compound?

  • Methodological Answer :

Cross-validate using multiple techniques (e.g., LC-MS for polar groups, GC-MS for volatile derivatives).

Control for artifacts : Ensure derivatization (e.g., TMS in GC-MS) does not introduce side reactions.

Reference literature spectra : provides GC-MS and LC-MS reference data for analogous compounds .

  • Case Study : Discrepancies in fragmentation patterns may arise from isomerization or trace impurities. Use preparative HPLC to isolate pure fractions before analysis.

Q. How can researchers design derivatives to probe structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Modify the fluorophenyl group : Introduce electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to study electronic effects.
  • Vary the thioether linkage : Replace sulfur with sulfoxide or sulfone to assess redox sensitivity.
  • Hybrid molecules : Attach quinoline or benzodioxole moieties (as in and ) to enhance target binding .
    • Example : lists 3-[(4-methylphenyl)thio]propanoic acid derivatives, highlighting the impact of substituents on pharmacological activity.

Analytical and Safety Considerations

Q. What are the critical safety hazards associated with handling this compound?

  • Methodological Answer :

  • Skin/Eye Exposure : Follow protocols in : Rinse with water for 15 minutes and consult safety data sheets (SDS).
  • Toxicity : While no specific hazards are listed in for similar compounds, assume potential irritancy due to the thioether and carboxylic acid groups. Use PPE and work in a fume hood .

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